molecular formula C14H17Cl2NO4S B2592000 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide CAS No. 874788-27-9

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B2592000
CAS No.: 874788-27-9
M. Wt: 366.25
InChI Key: ZQGJPPDPHZYHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H17Cl2NO4S and its molecular weight is 366.25. The purity is usually 95%.
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Scientific Research Applications

Ionic Liquids as Herbicides and Plant Growth Regulators Research conducted by Pernak et al. (2013) introduced new ionic liquids (ILs) containing the (2,4-dichlorophenoxy)acetate anion, which were studied for their potential as herbicides and plant growth regulators. These ILs demonstrated higher biological activity compared to the currently used herbicide 2,4-D salt and the plant growth regulator CCC, showcasing the innovative application of this compound in agriculture for enhanced weed control and plant growth modulation (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).

Environmental Impact and Safety A systematic review by Stackelberg (2013) focused on the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds like 2,4-D and MCPA. Despite epidemiological studies suggesting an association with certain cancers, the combined evidence did not support a genotoxic mode of action for these compounds, and environmental exposures were deemed insufficient to establish a causal relationship. This review helps to better understand the safety and environmental impact of using such compounds, providing crucial information for regulatory and safety assessments (Stackelberg, 2013).

Synthesis and Chemical Properties Wang et al. (2011) explored the synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, highlighting the influence of solvent polarity on the chlorination process in the benzene ring of phenoxy acetamide additives. This research provides insights into the chemical synthesis process and the factors affecting the properties and efficacy of such compounds (Wang, Jin, Yang, Gao, Tao, & Li, 2011).

Anticonvulsant Activity Evaluation El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide to evaluate their affinity to GABAergic biotargets and their anticonvulsant activity. Although these substances did not show significant anticonvulsant activity in the pentylenetetrazole-induced seizures model, the study contributes to the understanding of the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol’, Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c1-14(5-6-22(19,20)9-14)17(2)13(18)8-21-12-4-3-10(15)7-11(12)16/h3-4,7H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJPPDPHZYHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.